molecular formula C19H20FN3O4 B2474584 1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide CAS No. 1448123-94-1

1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide

Cat. No. B2474584
CAS RN: 1448123-94-1
M. Wt: 373.384
InChI Key: KEWWZCHCNDJAGV-UHFFFAOYSA-N
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Description

This compound is a chemical entity with the molecular formula C19H20FN3O4. It is a member of the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring linked to a pyridine ring, along with other functional groups . The exact structure would need to be determined through methods such as NMR or X-ray crystallography, which are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • A study by Chiriapkin et al. (2021) discusses the synthesis of tetrahydrothienopyrimidine derivatives, which includes compounds similar to 1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide. The research focuses on the effectiveness and simplicity of the synthesis process, highlighting the importance of these compounds in exploring anti-inflammatory properties (Chiriapkin et al., 2021).

Antimicrobial Evaluation

  • Talupur et al. (2021) synthesized and characterized 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which bear structural resemblance to the target compound. These molecules were subjected to biological evaluation and molecular docking studies, demonstrating their potential in antimicrobial applications (Talupur et al., 2021).

Biological Activity Assessment

  • Dengale et al. (2021) conducted a study on the biological evaluation of similar compounds, specifically 2-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4H-chromen-4-ones. This study involved screening for in vitro anti-inflammatory activities, as well as molecular docking studies to understand the binding affinities of these molecules, providing insights into their potential therapeutic uses (Dengale et al., 2021).

Heterocyclic Synthesis

  • Mohareb et al. (2004) explored the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters, which share some structural characteristics with the compound of interest. This study emphasizes the diversity of nitrogen nucleophiles in yielding various heterocyclic derivatives, indicating the chemical versatility of such compounds (Mohareb et al., 2004).

Antimicrobial Dyes and Precursors

  • Shams et al. (2011) focused on the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors, including those based on tetrahydrobenzo[b]thiophene systems. Their research showcases the antimicrobial activities of these compounds, which can be applied in dyeing and textile finishing (Shams et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The biological activity of similar compounds, such as indole derivatives, is often due to their ability to bind with high affinity to multiple receptors .

properties

IUPAC Name

1-[2-(2-fluorophenoxy)acetyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-14-6-2-4-8-16(14)26-11-17(24)23-9-12(10-23)18(25)21-19-13-5-1-3-7-15(13)22-27-19/h2,4,6,8,12H,1,3,5,7,9-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWWZCHCNDJAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide

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